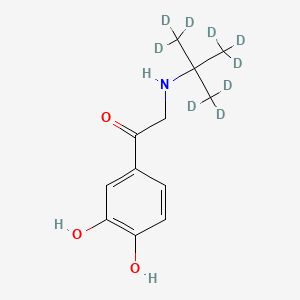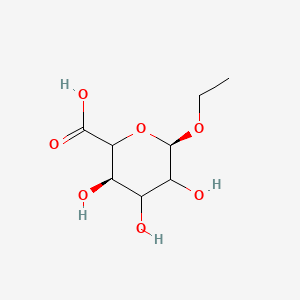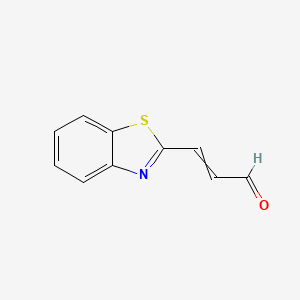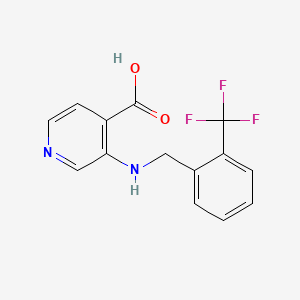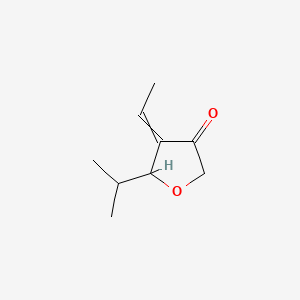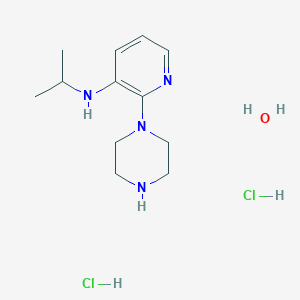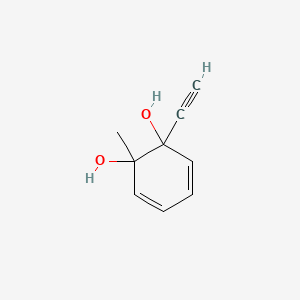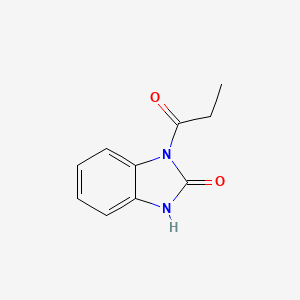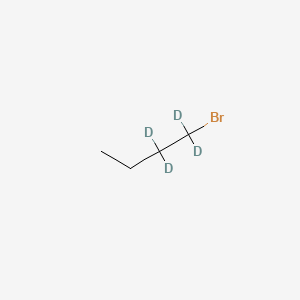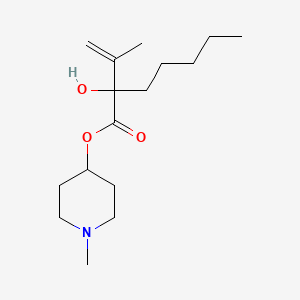
Exendin-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exenatide acetate is a synthetic peptide used primarily in the treatment of type 2 diabetes mellitus. It is a glucagon-like peptide-1 (GLP-1) receptor agonist that mimics the action of the endogenous incretin hormone GLP-1. This compound helps to regulate blood glucose levels by enhancing insulin secretion, inhibiting glucagon release, and slowing gastric emptying .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Exenatide acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis starts with the attachment of the first amino acid to a solid support, followed by the stepwise addition of subsequent amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The final peptide is cleaved from the resin and purified .
Industrial Production Methods
In industrial settings, exenatide acetate is produced using large-scale SPPS. The process involves automated peptide synthesizers that can handle multiple peptide chains simultaneously. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Exenatide acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with specific protecting groups.
Major Products Formed
Oxidation: Formation of methionine sulfoxide.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Exenatide acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating glucose metabolism and its effects on pancreatic beta cells.
Medicine: Widely used in the treatment of type 2 diabetes mellitus to improve glycemic control.
Industry: Employed in the development of long-acting drug delivery systems, such as microspheres and hydrogels .
Mécanisme D'action
Exenatide acetate exerts its effects by activating the GLP-1 receptor, which is a G-protein-coupled receptor. Upon binding to the receptor, exenatide acetate enhances insulin secretion from pancreatic beta cells in a glucose-dependent manner. It also inhibits glucagon release from alpha cells, slows gastric emptying, and promotes satiety. These actions collectively help to lower blood glucose levels and improve glycemic control .
Comparaison Avec Des Composés Similaires
Similar Compounds
Liraglutide: Another GLP-1 receptor agonist used in the treatment of type 2 diabetes mellitus.
Dulaglutide: A long-acting GLP-1 receptor agonist with similar therapeutic effects.
Semaglutide: A GLP-1 receptor agonist with a longer half-life, allowing for once-weekly dosing
Uniqueness
Exenatide acetate is unique in its amino acid sequence and structure, which allows it to bind to the GLP-1 receptor with high affinity. It has a relatively short half-life compared to some other GLP-1 receptor agonists, necessitating twice-daily dosing. its efficacy in improving glycemic control and promoting weight loss makes it a valuable therapeutic option for patients with type 2 diabetes mellitus .
Propriétés
Formule moléculaire |
C186H286N50O62S |
|---|---|
Poids moléculaire |
4247 g/mol |
Nom IUPAC |
acetic acid;(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,5S,6S)-5-[2-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[(2S)-2-[(2S)-2-[2-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]pyrrolidin-2-yl]-2-oxoacetyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]hydrazinyl]-6-methyl-3,4-dioxo-1-phenyloctan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[2-[(2S)-1-[[(4S)-4-amino-5-(1H-imidazol-5-yl)-2,3-dioxopentyl]amino]-4-carboxy-1-oxobutan-2-yl]hydrazinyl]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C184H282N50O60S.C2H4O2/c1-16-94(10)147(229-228-115(52-58-144(257)258)168(279)216-121(73-101-77-195-105-39-24-23-38-103(101)105)172(283)214-117(68-90(2)3)169(280)204-107(41-26-28-61-186)162(273)217-122(75-135(189)244)158(269)198-80-136(245)196-83-139(248)231-63-31-45-131(231)178(289)222-127(87-238)177(288)220-125(85-236)159(270)199-81-137(246)202-96(12)182(293)233-65-32-46-132(233)183(294)232-64-30-43-129(232)152(263)153(264)130-44-33-66-234(130)230-124(84-235)155(190)266)154(265)151(262)116(71-99-34-19-17-20-35-99)212-170(281)118(69-91(4)5)213-163(274)108(42-29-62-194-184(191)192)211-179(290)146(93(8)9)225-156(267)95(11)203-160(271)110(48-54-140(249)250)207-165(276)111(49-55-141(251)252)208-166(277)112(50-56-142(253)254)209-167(278)113(59-67-295-15)210-164(275)109(47-53-134(188)243)206-161(272)106(40-25-27-60-185)205-175(286)126(86-237)221-171(282)119(70-92(6)7)215-173(284)123(76-145(259)260)218-176(287)128(88-239)223-181(292)149(98(14)241)226-174(285)120(72-100-36-21-18-22-37-100)219-180(291)148(97(13)240)224-138(247)82-201-227-114(51-57-143(255)256)157(268)197-79-133(242)150(261)104(187)74-102-78-193-89-200-102;1-2(3)4/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,201,227-230,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,243)(H2,189,244)(H2,190,266)(H,193,200)(H,196,245)(H,197,268)(H,198,269)(H,199,270)(H,202,246)(H,203,271)(H,204,280)(H,205,286)(H,206,272)(H,207,276)(H,208,277)(H,209,278)(H,210,275)(H,211,290)(H,212,281)(H,213,274)(H,214,283)(H,215,284)(H,216,279)(H,217,273)(H,218,287)(H,219,291)(H,220,288)(H,221,282)(H,222,289)(H,223,292)(H,224,247)(H,225,267)(H,226,285)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194);1H3,(H,3,4)/t94-,95+,96+,97+,98+,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-;/m0./s1 |
Clé InChI |
LZPSUOCMCYSLCB-KIRTWGQPSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNN[C@@H](CCC(=O)O)C(=O)NCC(=O)C(=O)[C@H](CC3=CN=CN3)N)NN[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@H](C)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)C(=O)[C@@H]9CCCN9N[C@@H](CO)C(=O)N.CC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)CNNC(CCC(=O)O)C(=O)NCC(=O)C(=O)C(CC3=CN=CN3)N)NNC(CCC(=O)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N6CCCC6C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)C(=O)C9CCCN9NC(CO)C(=O)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


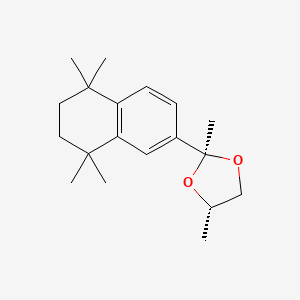

![1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)
